molecular formula C13H11BrN2O3S B11987682 N'-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-thiophenecarbohydrazide

N'-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-thiophenecarbohydrazide

Cat. No.: B11987682
M. Wt: 355.21 g/mol
InChI Key: RJMUCMZLPBOFRN-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-thiophenecarbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzylidene group substituted with bromine, hydroxyl, and methoxy groups, along with a thiophene ring attached to a carbohydrazide moiety. Its molecular formula is C15H13BrN2O4S, and it has a molecular weight of 397.25 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-thiophenecarbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression and replication.

    Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-thiophenecarbohydrazide can be compared with other similar compounds, such as:

    N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxybenzohydrazide: Similar structure but with a hydroxybenzohydrazide moiety instead of a thiophenecarbohydrazide.

    N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-nitrobenzohydrazide: Contains a nitro group, which may impart different chemical and biological properties.

    N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-(1-naphthylamino)acetohydrazide: Features a naphthylamino group, which may affect its reactivity and applications.

Properties

Molecular Formula

C13H11BrN2O3S

Molecular Weight

355.21 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C13H11BrN2O3S/c1-19-10-6-8(5-9(14)12(10)17)7-15-16-13(18)11-3-2-4-20-11/h2-7,17H,1H3,(H,16,18)/b15-7+

InChI Key

RJMUCMZLPBOFRN-VIZOYTHASA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=CS2)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=CS2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.